molecular formula C17H14ClFN2OS B11536895 N-(3-chloro-4-methylphenyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

N-(3-chloro-4-methylphenyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B11536895
M. Wt: 348.8 g/mol
InChI Key: KGNINRQVDLFAGS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine is a synthetic organic compound characterized by the presence of a thiazole ring substituted with chloro, methyl, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone under acidic or basic conditions.

    Substitution Reactions: The introduction of the chloro, methyl, fluoro, and methoxy groups can be carried out through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or N-chlorosuccinimide, while methylation can be done using methyl iodide in the presence of a base.

    Coupling Reactions: The final step involves coupling the substituted thiazole with the appropriate aniline derivative under conditions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, potentially leading to the formation of amines or dihydrothiazoles.

    Substitution: The aromatic rings can undergo further substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3), or hydrogen peroxide (H_2O_2).

    Reduction: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4), or catalytic hydrogenation.

    Substitution: Halogens (Cl_2, Br_2), nitrating agents (HNO_3/H_2SO_4), or sulfonating agents (SO_3/H_2SO_4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a formyl group, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-methylphenyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, the compound could be investigated as a lead compound for the development of new drugs. Its structural features might be optimized to enhance its efficacy and selectivity towards specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methylphenyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine exerts its effects depends on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of electron-withdrawing and electron-donating groups on the aromatic rings can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-4-(3-fluorophenyl)-1,3-thiazol-2-amine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Lacks the fluoro group, potentially altering its electronic properties and interactions with biological targets.

    N-(3-chloro-4-methylphenyl)-4-(3-fluoro-4-methylphenyl)-1,3-thiazol-2-amine: Contains an additional methyl group, which could impact its steric and electronic characteristics.

Uniqueness

The combination of chloro, methyl, fluoro, and methoxy groups in N-(3-chloro-4-methylphenyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine provides a unique set of electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14ClFN2OS

Molecular Weight

348.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H14ClFN2OS/c1-10-3-5-12(8-13(10)18)20-17-21-15(9-23-17)11-4-6-16(22-2)14(19)7-11/h3-9H,1-2H3,(H,20,21)

InChI Key

KGNINRQVDLFAGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)F)Cl

Origin of Product

United States

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